molecular formula C7H6BrF B140689 4-Fluorobenzyl bromide CAS No. 459-46-1

4-Fluorobenzyl bromide

Cat. No. B140689
M. Wt: 189.02 g/mol
InChI Key: NVNPLEPBDPJYRZ-UHFFFAOYSA-N
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Patent
US06683096B2

Procedure details

The procedure described in Example 1 was performed using 0.2 g (1 mmol) of 3-piperidin-4-yl-1H-indole and 0.19 g (1.1 mmol) of 5-bromomethyl-furan-2-carboxylic acid ethyl ester. 0.08 g (0.22 mmol) of the crude, obtained as in step D, were then alkylated with 0.04 mL (0.33 mmol) of 4-fluorobenzyl bromide affording 0.031 g (32% yield) of 5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N1CCC(C2C3C(=CC=CC=3)NC=2)CC1.C(OC(C1OC(C[Br:27])=CC=1)=O)C.[F:28][C:29]1[CH:59]=[CH:58][C:32]([CH2:33]N2C3C(=CC=CC=3)C(C3CCN(CC4OC(C(O)=O)=CC=4)CC3)=C2)=[CH:31][CH:30]=1>>[F:28][C:29]1[CH:59]=[CH:58][C:32]([CH2:33][Br:27])=[CH:31][CH:30]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1CCC(CC1)C1=CNC2=CC=CC=C12
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
C(C)OC(=O)C=1OC(=CC1)CBr
Step Three
Name
5-{4-[1-(4-fluorobenzyl)-1H-indol-3-yl]-piperidin-1-ylmethyl}-furan-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(CN2C=C(C3=CC=CC=C23)C2CCN(CC2)CC2=CC=C(O2)C(=O)O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
0.08 g (0.22 mmol) of the crude, obtained as in step D

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CBr)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mmol
AMOUNT: VOLUME 0.04 mL
AMOUNT: MASS 0.031 g
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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